
1-Bromo-3,5-diiodobenzene
Vue d'ensemble
Description
1-Bromo-3,5-diiodobenzene is a chemical compound with the molecular formula C6H3BrI2 . It is used in various chemical reactions and has a molecular weight of 408.8 .
Synthesis Analysis
The synthesis of 1-Bromo-3,5-diiodobenzene is often achieved through Suzuki cross-coupling reactions . This process involves the reaction of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows for the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular structure of 1-Bromo-3,5-diiodobenzene is represented by the InChI code 1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H . The compound has an average mass of 408.801 Da and a monoisotopic mass of 407.750732 Da .Chemical Reactions Analysis
1-Bromo-3,5-diiodobenzene is used in the preparation of various compounds. For instance, it is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .Physical And Chemical Properties Analysis
1-Bromo-3,5-diiodobenzene is a solid at room temperature . It has a melting point range of 145.0 to 149.0 °C . The compound is light sensitive and incompatible with strong oxidizing agents, strong bases, and strong acids . It should be stored in a cool place .Applications De Recherche Scientifique
Organic Synthesis
1-Bromo-3,5-diiodobenzene: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. It serves as a halogenated building block for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in creating biaryl structures often found in pharmaceuticals . The presence of both bromine and iodine allows for selective functionalization under various conditions.
Pharmaceuticals
In pharmaceutical research, 1-Bromo-3,5-diiodobenzene is utilized as an intermediate in the synthesis of various drugs. Its halogen atoms can be strategically replaced or modified to create active pharmaceutical ingredients (APIs) with potential therapeutic effects .
Material Science
This compound finds applications in material science due to its ability to act as a precursor for advanced materials. Its incorporation into polymers can lead to materials with unique properties, such as enhanced stability or electrical conductivity .
Analytical Chemistry
1-Bromo-3,5-diiodobenzene: can be used as a standard or reference compound in analytical chemistry. Its distinct spectral properties allow it to be a useful compound for method development and calibration in techniques like GC-MS and HPLC .
Agrochemicals
In the agrochemical industry, 1-Bromo-3,5-diiodobenzene may be employed in the synthesis of pesticides and herbicides. Its halogenated structure can be tailored to disrupt biological processes in pests, providing a basis for developing new agrochemical agents .
Dyestuff Production
The compound’s halogen atoms are reactive sites that can be used to attach various chromophores or auxochromes, making it a valuable starting material in the production of dyes and pigments .
Polymer Science
In polymer science, 1-Bromo-3,5-diiodobenzene is used to synthesize novel polymers. It can be incorporated into the backbone of polymers or used as a cross-linking agent to modify the physical properties of the material .
Environmental Science
Research in environmental science may leverage 1-Bromo-3,5-diiodobenzene to study the environmental fate of halogenated compounds. Its degradation products and interaction with environmental factors can provide insights into pollution control and remediation strategies .
Safety And Hazards
1-Bromo-3,5-diiodobenzene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWRDOTWLACTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617204 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-diiodobenzene | |
CAS RN |
149428-64-8 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Bromo-3,5-diiodobenzene in the synthesis of conjugated polyphenylene dendrimer-based β-diketones?
A1: 1-Bromo-3,5-diiodobenzene serves as a crucial intermediate in the synthesis of high-generation conjugated polyphenylene dendrimer-based β-diketones [, ]. Its unique structure, featuring both bromine and iodine substituents, allows for controlled and efficient branching during the dendrimer synthesis. This leads to the successful creation of high-generation dendrimers with good yields.
Q2: How does the use of 1-Bromo-3,5-diiodobenzene contribute to the overall efficiency of the synthesis process?
A2: The researchers highlight that utilizing 1-Bromo-3,5-diiodobenzene as an intermediate contributes to the efficiency of the synthesis process []. While the papers don't delve into specific comparative data, they emphasize the successful synthesis of high-generation dendrimers, implying improved yields and potentially reduced steps compared to alternative synthetic routes. This efficiency is likely attributed to the molecule's structure, enabling controlled branching and facilitating the desired reactions for dendrimer formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






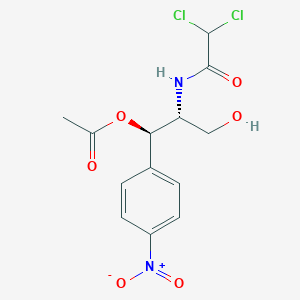
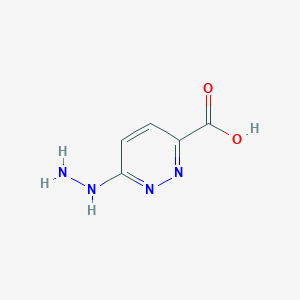
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
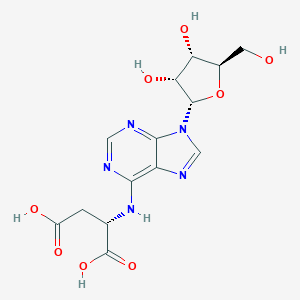
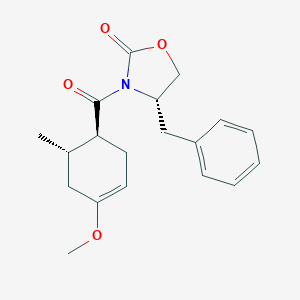




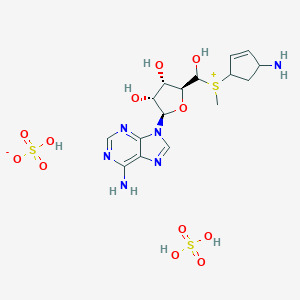
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)